molecular formula C21H22N2O4 B325095 N,N'-bis(3-acetylphenyl)pentanediamide

N,N'-bis(3-acetylphenyl)pentanediamide

Cat. No.: B325095
M. Wt: 366.4 g/mol
InChI Key: QWCUSWSBDWYSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-acetylphenyl)pentanediamide is a diamide derivative featuring a pentanediamide core linked to two 3-acetylphenyl groups. This article compares this compound with similar compounds, focusing on structural variations, synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N,N//'-bis(3-acetylphenyl)pentanediamide

InChI

InChI=1S/C21H22N2O4/c1-14(24)16-6-3-8-18(12-16)22-20(26)10-5-11-21(27)23-19-9-4-7-17(13-19)15(2)25/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

QWCUSWSBDWYSJO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C(=O)C

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The pentanediamide backbone (HOOC−(CH₂)₃−CONH−) serves as a flexible spacer in bis-aryl diamides. Substituents on the phenyl rings critically influence the compound’s properties:

Compound Name Substituents on Phenyl Rings Key Structural Features Reference
N,N'-bis(3-acetylphenyl)pentanediamide 3-acetyl groups Acetyl groups may enhance hydrophobicity and π-stacking interactions.
N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (Compound 2) 4-amidine groups Charged amidine moieties enable electrostatic interactions with nucleic acids or enzymes.
N,N'-bis(4-cyanophenyl)pentanediamide (Compound 3) 4-cyano groups Polar cyano groups improve solubility in polar solvents.
TH-701 (pentanediamide-linked bisbenzamidine) 4-amidine groups Demonstrated potent anti-Pneumocystis and anti-Trypanosoma activity.
N,N'-bis[3-(9-acridinylamino)propyl]pentanediamide Acridinylamino-propyl chains Bulky aromatic side chains enable intercalation with DNA.

Key Observations :

  • Compared to 4-cyanophenyl analogs (Compound 3), the acetyl groups may reduce polarity, impacting solubility and crystallization behavior .

Key Observations :

  • Yields for bis-aryl pentanediamides vary widely (50–90%) depending on substituent reactivity and purification methods .
  • Bulky or electron-withdrawing groups (e.g., cyano, acetyl) may require optimized reaction conditions to prevent side reactions.

Physicochemical Properties

Property This compound (Predicted) N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide N,N'-bis(4-cyanophenyl)pentanediamide TH-701 (Bisbenzamidine)
Hydrophobicity High (acetyl groups) Low (charged amidine) Moderate (polar cyano) Low (charged amidine)
Thermal Stability Likely stable up to 250–300°C >300°C (decomp.) 238–239°C >300°C (decomp.)
Particle Size (in siRNA complexes) N/A 135–250 nm N/A N/A
Zeta Potential (siRNA complexes) N/A +41.2 to +52.1 mV N/A N/A

Key Observations :

  • Charged derivatives (e.g., amidines) form stable siRNA complexes with positive zeta potentials, critical for gene delivery .
  • The acetyl groups in the target compound may reduce water solubility compared to amidine or cyano analogs, necessitating formulation adjustments for biological applications.
Anti-Parasitic Activity:
  • TH-701 (pentanediamide-linked bisbenzamidine): IC₅₀ values in the nM range against Trypanosoma brucei and Pneumocystis carinii, with low cytotoxicity in A549 cells .
  • Compound 2 (bis-amidine): Similar potency to TH-701, highlighting the importance of amidine groups for targeting parasitic enzymes .
Gene Delivery:
  • N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide : Achieves 79–80% GFP expression in BV2 and N2a cells, outperforming Lipofectamine 2000 .
Molecular Docking:
  • (2S)-2-amino-N,N'-bis[2-(5-hydroxyindol-3-yl)ethyl]pentanediamide: High Mol Dock Score (-160.37) and hydrogen bond energy (-15.233), suggesting strong receptor binding .

Key Observations :

  • The target compound’s 3-acetylphenyl groups may limit electrostatic interactions critical for nucleic acid delivery but could enhance binding to hydrophobic enzyme pockets.
  • Derivatives with charged groups (amidines) or bulky aromatics (acridinyl) show superior activity in parasitic and gene delivery applications .

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